molecular formula C12H12N4O2 B1517614 2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 1000932-90-0

2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B1517614
CAS No.: 1000932-90-0
M. Wt: 244.25 g/mol
InChI Key: HFDRFJPQTZSDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile (CAS 1000932-90-0) is a chemical compound with the molecular formula C12H12N4O2 and a molecular weight of 244.25 g/mol . It belongs to the class of 5-(piperazin-1-yl)oxazole-4-carbonitriles, a versatile scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activities . Recent in vitro anticancer research has categorized this core structure as exhibiting a moderate effect on renal cancer cell lines, providing a valuable starting point for further structural optimization in the quest for novel anticancer agents . The integration of a furan heterocycle and a piperazine ring within its structure is a strategic design, as five-membered heterocycles like furan are known to crucially influence a compound's physicochemical properties, biological activity spectrum, and potency . This compound is offered with a purity of 95% and is supplied for research applications . It is recommended to be stored at 2-8°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(furan-2-yl)-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-8-9-12(16-5-3-14-4-6-16)18-11(15-9)10-2-1-7-17-10/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDRFJPQTZSDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(N=C(O2)C3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-90-0
Record name 2-(furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile (CAS No. 1000932-90-0) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antitumor, antimicrobial, and other therapeutic effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O2C_{12}H_{12}N_{4}O_{2}. Its structure features a furan ring and an oxazole moiety, which are known for their diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC12H12N4O2
SMILESC1CN(CCN1)C2=C(N=C(O2)C3=CC=CO3)C#N
InChIKeyHFDRFJPQTZSDIB-UHFFFAOYSA-N

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing furan and oxazole derivatives. For instance, derivatives similar to 2-(furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole have shown significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), U937 (leukemia), and others.
  • Findings : Some derivatives exhibited IC50 values in the micromolar range, suggesting strong anticancer activity. Notably, compounds with modifications at the oxazole ring showed enhanced effects due to increased hydrophobic interactions with target proteins .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research indicates that similar furan and oxazole derivatives have demonstrated activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µM
S. aureus75 µM
L. monocytogenesNot specified

These studies suggest that structural modifications can enhance the antimicrobial efficacy of these compounds .

Other Therapeutic Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit other therapeutic activities:

  • Cytoprotective Effects : Some derivatives have shown protective effects against oxidative stress by scavenging free radicals .
  • Immunosuppressive Activities : Modifications in the oxazole structure can influence immunosuppressive properties, which may be beneficial in autoimmune conditions .

Case Studies

A comprehensive review of related compounds has been conducted to evaluate their biological activities:

  • Study on Anticancer Activity : A series of oxazole derivatives were synthesized and tested against various cancer cell lines. The most active compound demonstrated a significant reduction in cell viability at low concentrations.
    • Reference : MDPI study on 1,2,4-Oxadiazole derivatives .
  • Antimicrobial Efficacy Evaluation : A study assessed the antimicrobial properties of several furan-containing compounds against Gram-positive and Gram-negative bacteria, revealing promising results for future drug development.
    • Reference : Review on therapeutic activities of furan derivatives .

Scientific Research Applications

Structural Formula

\text{SMILES }C1CN(CCN1)C2=C(N=C(O2)C3=CC=CO3)C#N

Medicinal Chemistry

Recent studies have highlighted the potential of 2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile as a lead compound in drug discovery. Its structural components suggest possible interactions with biological targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The oxazole and piperazine rings may play a crucial role in modulating biological activity by interacting with specific cellular pathways.

Neuropharmacology

The piperazine component is known for its neuroactive properties. Research indicates that derivatives of piperazine can influence neurotransmitter systems:

  • Antidepressant Effects : Some derivatives have shown promise in preclinical models for their potential antidepressant effects, possibly through serotonin receptor modulation.

Antimicrobial Properties

Compounds containing furan and oxazole rings have been reported to possess antimicrobial activities:

  • Bacterial Inhibition : Studies suggest that similar compounds can inhibit the growth of pathogenic bacteria, making them candidates for further investigation as antimicrobial agents.

Synthesis and Derivative Development

The synthesis of this compound has been achieved through various methods, including:

  • Multi-step Synthesis : The compound can be synthesized via a multi-step reaction involving the formation of the oxazole ring followed by piperazine substitution.

Synthesis Overview

StepReaction TypeReagents UsedConditions
1CyclizationFuran derivative + IsocyanateHeat
2SubstitutionPiperazine + IntermediateReflux
3FinalizationCarbonitrile sourceAcetic acid

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of structurally related oxazole derivatives. It was found that certain modifications to the oxazole ring significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Neuropharmacological Effects

Research conducted by Neuropharmacology demonstrated that piperazine derivatives exhibit significant binding affinity to serotonin receptors. This suggests that modifications to include furan and oxazole could enhance these effects.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine

The piperazine nitrogen undergoes reactions with electrophiles, forming derivatives with modified biological activity:

Example Reaction with Sulfonyl Chlorides

text
2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile + ArSO₂Cl → 2-(Furan-2-yl)-5-(4-(arylsulfonyl)piperazin-1-yl)-1,3-oxazole-4-carbonitrile [2][4]

Conditions : Anhydrous dioxane, triethylamine, 12–24 hours at 20–25°C.
Yield : 60–65% after recrystallization .

Applications : Sulfonamide derivatives exhibit enhanced solubility and target affinity in drug discovery.

Nitrile Group Transformations

The carbonitrile group participates in hydrolysis and reduction:

Reaction TypeReagents/ConditionsProductReferences
Acidic HydrolysisH₂SO₄ (conc.), H₂O, reflux1,3-Oxazole-4-carboxylic acid derivative
Basic HydrolysisNaOH (aq.), heat1,3-Oxazole-4-carboxamide derivative
Catalytic HydrogenationH₂, Pd/C, ethanol5-(Piperazin-1-yl)-1,3-oxazole-4-amine

Mechanistic Insight : Reduction of the nitrile to an amine enhances hydrogen-bonding capacity, potentially improving receptor binding.

Oxazole Ring-Specific Reactions

The oxazole ring undergoes electrophilic substitution and ring-opening:

Electrophilic Halogenation

text
This compound + Br₂ → 5-(Piperazin-1-yl)-2-(furan-2-yl)-4-bromo-1,3-oxazole-4-carbonitrile

Positional Preference : Halogenation occurs preferentially at the C-4 position of the oxazole due to electron-withdrawing effects from the nitrile group .

Ring-Opening
Under strong acidic conditions (e.g., HCl, Δ), the oxazole ring hydrolyzes to form imidazole derivatives.

Furan Ring Reactivity

The furan substituent undergoes electrophilic substitution and oxidation:

Nitration

text
This compound + HNO₃/H₂SO₄ → 2-(5-Nitro-furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile

Regioselectivity : Nitration occurs at the α-position (C-5) of the furan ring.

Oxidation
Oxidation with KMnO₄/H₂O yields a diketone intermediate, which can further decompose to carboxylic acids.

Reduction and Oxidation Processes

ProcessReagentsTarget GroupOutcome
OxidationKMnO₄, H⁺Furan ringDiketone or ring-opened product
ReductionLiAlH₄Nitrile → AmineEnhanced bioavailability
ReductionH₂, Ni/RaneyOxazole ringPartially saturated oxazoline

Sulfonation and Salt Formation

The piperazine group forms stable salts with acids, improving solubility for pharmacological testing:

Hydrochloride Salt Formation

text
This compound + HCl (g) → this compound hydrochloride [2]

Conditions : Gaseous HCl in anhydrous hexane, 12 hours at 20–25°C .

Utility : Salt forms are preferred in drug formulations for enhanced stability and dissolution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile and analogous compounds:

Compound Name Core Structure Substituents (Positions) Molecular Formula Key Properties/Activities References
This compound 1,3-Oxazole Furan-2-yl (2), Piperazin-1-yl (5), CN (4) C₁₂H₁₂N₄O₂ High polarity (CCS: 156.2 Ų [M+H]+)
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 1,3-Oxazole 2-Fluorophenyl (2), 2-Fluorobenzoyl-piperazine (5), CN (4) C₂₁H₁₆F₂N₄O₂ Larger size (MW: 394.38 g/mol), enhanced lipophilicity due to fluorinated aryl groups
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile 1,3-Oxazole Tolyl (2), Piperidin-sulfonyl (5), CN (4) C₁₆H₁₇N₃O₃S Cytokinin-like activity in plant bioassays
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile 1,3-Oxazole Chlorophenoxymethyl-furan (2), Cyclohexylamino (5), CN (4) C₂₂H₂₁ClN₄O₃ Bulky substituents may reduce solubility; unexplored bioactivity
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile Pyrazole Piperidin-1-yl (5), CN (4), Ketone (3) C₉H₁₂N₄O Lower molecular weight (192.22 g/mol); pyrazole core alters electronic density

Structural and Functional Insights

Pyrazole derivatives (e.g., ) exhibit greater hydrogen-bonding capacity due to NH groups, whereas oxazoles rely on nitrile and ether oxygen for interactions .

Substituent Effects: Piperazine vs. Fluorinated Aryl Groups: Fluorine substitution in increases metabolic stability and lipophilicity, whereas the target compound’s furan group may confer lower bioavailability due to furan’s susceptibility to oxidation .

Biological Activity: Piperazine-containing oxazoles (e.g., ) are often explored for CNS targets due to piperazine’s blood-brain barrier permeability. The target compound’s lack of fluorination or sulfonyl groups (cf. ) may limit its potency in such applications .

Synthetic Accessibility :

  • Multicomponent reactions (e.g., ) are common for oxazole synthesis. The target compound’s simpler substituents (furan, piperazine) may allow easier scale-up compared to benzoyl-piperazine derivatives (), which require additional acylation steps .

Preparation Methods

General Synthetic Route

The common synthetic approach involves:

  • Starting Materials :

    • A suitable precursor containing the oxazole ring or its immediate precursors, such as α-aminoketones or α-haloketones.
    • Furan-2-carboxaldehyde or related furan derivatives for introducing the furan moiety.
    • Piperazine or substituted piperazines as nucleophiles for substitution.
  • Ring Formation :

    • The 1,3-oxazole ring is typically constructed via cyclization reactions involving α-aminoketones and nitrile-containing reagents under dehydrating conditions.
  • Substitution Reactions :

    • The piperazine group is introduced through nucleophilic substitution, often displacing a leaving group (e.g., halogen) at the 5-position of the oxazole ring.
    • The furan moiety is attached either by direct condensation or by using pre-functionalized oxazole intermediates.
  • Reaction Conditions :

    • Use of polar aprotic solvents such as 1-methyl-pyrrolidin-2-one (NMP).
    • Presence of bases like potassium carbonate to facilitate nucleophilic substitution.
    • Controlled temperature around 100°C.
    • Inert atmosphere (nitrogen or argon) to prevent oxidation or degradation of sensitive groups.

Specific Experimental Example

A representative example involves the reaction of 1-(oxetan-3-yl)piperazine with a halogenated oxazole intermediate in the presence of potassium carbonate in NMP at 100°C under nitrogen atmosphere. This method yields the piperazinyl-substituted oxazole derivative with high purity and yield.

Data Table Summarizing Reaction Parameters

Step Reagents/Starting Materials Solvent Base Temperature Atmosphere Yield (%) Notes
1 α-Aminoketone + nitrile reagent Polar aprotic solvent (e.g., NMP) Potassium carbonate 100°C Nitrogen 70-85 Cyclization to form oxazole ring
2 Halogenated oxazole intermediate + piperazine NMP Potassium carbonate 100°C Nitrogen 75-90 Nucleophilic substitution at 5-position
3 Furan-2-carboxaldehyde or furan derivative Varies Acid/base catalyst Ambient to reflux Inert Variable Attachment of furan moiety by condensation

Analytical and Research Findings

  • Purity and Characterization : The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis confirming the presence of the furan, piperazine, and oxazole moieties.
  • Reaction Yields : Optimized conditions yield the target compound in 70-90% isolated yield, indicating efficient substitution and ring formation steps.
  • Solubility and Stability : The compound exhibits good solubility in polar solvents and stability under inert atmosphere, facilitating handling and storage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile, and what key reaction parameters influence yield?

  • Methodology : The synthesis involves multi-step reactions, starting with oxazole ring formation via cyclization of nitrile precursors, followed by piperazine substitution. Key steps include:

  • Cyclization : Use of POCl₃ or PCl₃ as cyclizing agents under reflux (80–100°C) in anhydrous DCM .
  • Piperazine coupling : Nucleophilic aromatic substitution (SNAr) at the oxazole C-5 position, requiring inert atmospheres (N₂/Ar) and catalysts like DIPEA .
  • Critical parameters : Reaction time (3–8 hrs), solvent polarity (DCM > THF), and stoichiometric excess of piperazine (1.5–2 eq.) to avoid side products .
    • Yield optimization : Purification via recrystallization (EtOH/hexane) typically achieves 70–80% purity, with column chromatography (SiO₂, ethyl acetate/hexane) for higher purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., furan C-2 proton at δ 6.5–7.0 ppm, oxazole C-4 nitrile at ~110 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 311.1) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect polar impurities .

Q. What preliminary biological screening approaches are appropriate for assessing its therapeutic potential?

  • Antimicrobial assays : Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with IC₅₀ values compared to controls like ciprofloxacin .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., autotaxin inhibition measured via LPA reduction ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine selective toxicity .

Advanced Research Questions

Q. How can computational modeling be integrated into structure-activity relationship (SAR) studies for this compound?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like autotaxin (PDB: 6R7U). Key residues (e.g., Thr209, Lys212) bind the oxazole core and piperazine .
  • QSAR models : ML-based models (Random Forest, SVM) correlate substituent electronegativity (e.g., furan O vs. thiophene S) with bioactivity .

Q. What strategies optimize regioselectivity in modifications of the oxazole core?

  • Directed metalation : Use of LDA (lithium diisopropylamide) at –78°C to functionalize C-2 or C-4 positions selectively .
  • Cross-coupling : Suzuki-Miyaura reactions at C-5 (Pd(PPh₃)₄, K₂CO₃) for aryl/heteroaryl substitutions .

Q. What advanced biophysical techniques characterize target binding interactions?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., GPCRs) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for piperazine-protein interactions .
  • X-ray crystallography : Co-crystallization with A2A adenosine receptors (resolution <2.0 Å) to map binding pockets .

Q. How should researchers address stability challenges under varying pH and temperature conditions?

  • Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity). Monitor via HPLC for nitrile hydrolysis or oxazole ring opening .
  • Stabilizers : Use lyophilization with trehalose (1:5 w/w) to prevent hydrolysis in aqueous buffers .

Q. What metabolomic approaches are used to study hepatic metabolism of this compound?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) + NADPH, followed by LC-HRMS to detect phase I metabolites (e.g., hydroxylation at piperazine) .
  • CYP inhibition screening : Fluorescent probes (e.g., CYP3A4: BFC) to assess drug-drug interaction risks .

Data Contradictions and Recommendations

  • Synthetic yields : reports 80% yield for analogous compounds, while notes 60–70% for similar oxazole derivatives. Optimize catalyst (DIPEA vs. Et₃N) and solvent (DCM vs. THF) .
  • Biological activity : Thiophene-containing analogs ( ) show stronger antimicrobial effects than furan derivatives. Prioritize thiophene substitution in SAR studies .

Note: All data are research-grade. Clinical applicability requires further validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
2-(Furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.